![molecular formula C38H28N4O B14306880 N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 113940-83-3](/img/structure/B14306880.png)
N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline): is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This specific compound is characterized by its unique structure, which includes two phenylene groups connected by an oxadiazole ring and terminated with phenylaniline groups
Méthodes De Préparation
The synthesis of N,N’-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline) typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids, aldehydes, or acid chlorides.
Attachment of Phenylene Groups: The phenylene groups are introduced through a series of substitution reactions, where the oxadiazole ring is reacted with appropriate phenylene derivatives under controlled conditions.
Introduction of Phenylaniline Groups: The final step involves the attachment of phenylaniline groups to the phenylene-oxadiazole core. This can be achieved through nucleophilic substitution reactions using aniline derivatives.
Analyse Des Réactions Chimiques
N,N’-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and acyl chlorides.
Applications De Recherche Scientifique
N,N’-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline): has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N,N’-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways and gene expression.
Pathways Involved: The compound has been shown to affect pathways related to inflammation, apoptosis, and cell proliferation.
Comparaison Avec Des Composés Similaires
N,N’-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline): can be compared with other similar compounds, such as:
N,N’-[1,2,5-Oxadiazole-3,4-diyl]bis(2-chloroacetamide): This compound has a similar oxadiazole core but different substituents, leading to distinct chemical and biological properties.
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate: This compound is used as an energetic material and has different applications compared to N,N’-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline) .
N-Hydroxy-1,2,4-oxadiazole-5-formamides: These compounds have been studied for their pharmacological activities, including anti-inflammatory and anticancer effects.
Propriétés
Numéro CAS |
113940-83-3 |
|---|---|
Formule moléculaire |
C38H28N4O |
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
N,N-diphenyl-4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C38H28N4O/c1-5-13-31(14-6-1)41(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-39-40-38(43-37)30-23-27-36(28-24-30)42(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
Clé InChI |
WQIKBGYJXJUQLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


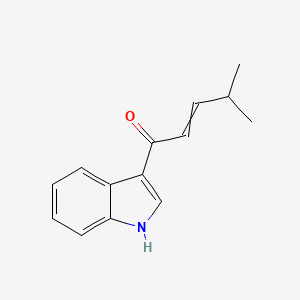
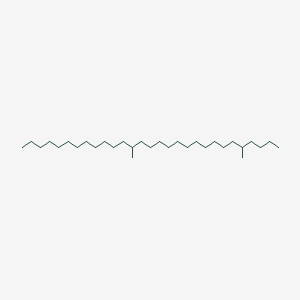
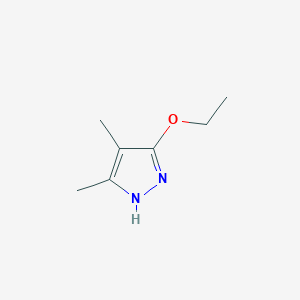
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)
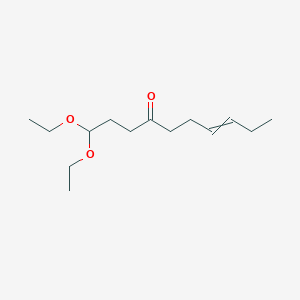

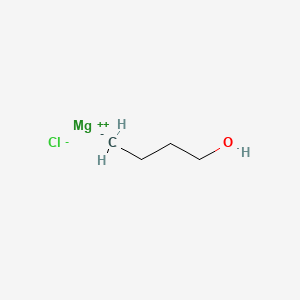
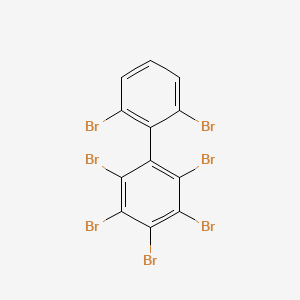

![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)


![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)

